molecular formula C21H18N4O3 B11652897 6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11652897
M. Wt: 374.4 g/mol
InChI Key: JTFJZVAGCAHSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile: is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrano[2,3-c]pyrazole core, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-component reactions. One common method is the one-pot synthesis, which combines various reactants in a single reaction vessel to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve scaling up the one-pot synthesis method. This includes optimizing reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent quality and high yield. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anti-inflammatory, and anticancer properties .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science .

Mechanism of Action

The mechanism of action of 6-amino-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

6-amino-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H18N4O3/c1-2-27-16-10-13(8-9-15(16)26)17-14(11-22)20(23)28-21-18(17)19(24-25-21)12-6-4-3-5-7-12/h3-10,17,26H,2,23H2,1H3,(H,24,25)

InChI Key

JTFJZVAGCAHSDN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.